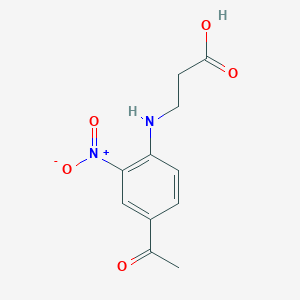

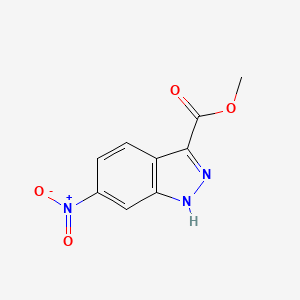

N-(4-acetyl-2-nitrophenyl)-beta-alanine

Descripción general

Descripción

4-Nitrophenyl acetate is a substrate that has been used in assays for esterase and lipase activity . The hydrolysis of p-nitrophenyl acetate releases p-nitrophenol .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl acetate is C8H7NO4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4-Nitrophenyl acetate has a molecular weight of 181.1 and a melting point of 78 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- N-(4-acetyl-2-nitrophenyl)-beta-alanine is utilized in combinatorial chemistry as a building element for polypeptide compound libraries. Improved synthesis techniques have increased the yield and purity of this compound significantly, making it more viable for research and industrial applications (Su, 2000).

Molecular Structure Studies

- The crystalline form of N-(4-nitrophenyl)-beta-alanine, a related compound, has been studied, providing insights into its molecular structure and bonding properties. This research is crucial for understanding the chemical behavior of such compounds in various environments (Marchewka, Drozd, & Janczak, 2011).

Enzyme Interaction Research

- Studies on chitinase-catalyzed hydrolysis involving similar compounds reveal how enzyme interactions occur at a molecular level. This is fundamental in understanding enzyme mechanisms and designing enzyme inhibitors (Letzel et al., 2011).

Osmoregulatory Research

- In methanogenic archaea, studies involving N-epsilon-acetyl-beta-lysine, a similar compound, demonstrate how these organisms adapt to high salinity environments. This research has broader implications for understanding stress responses in various organisms (Saum, Mingote, Santos, & Müller, 2009).

Neurotransmitter Studies

- The development of photolabile derivatives of beta-alanine helps in studying neurotransmitter receptors. This research aids in understanding neural signaling and could have implications for neurological drug development (Niu et al., 1996).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-nitrophenylthiocyanates (npt), have been found to inhibit the enzymatic and biological activities of resuscitation promoting factors (rpf) proteins . RPF proteins are involved in the reactivation of dormant actinobacteria, including Mycobacterium tuberculosis .

Mode of Action

Based on the related compound npt, it can be inferred that these compounds interact with the internal regions of the rpf molecule, inhibiting its muralytic activity .

Biochemical Pathways

The inhibition of rpf proteins by related compounds can affect the reactivation of dormant actinobacteria, which may have implications for the treatment of diseases like tuberculosis .

Result of Action

tuberculosis obtained in laboratory conditions at 10 µg/ml .

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-acetyl-2-nitroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)8-2-3-9(10(6-8)13(17)18)12-5-4-11(15)16/h2-3,6,12H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONZPRUZDXLJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetyl-2-nitrophenyl)-beta-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

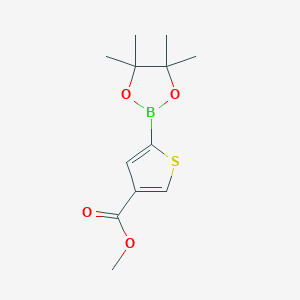

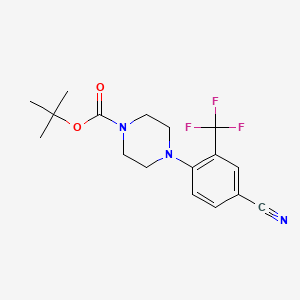

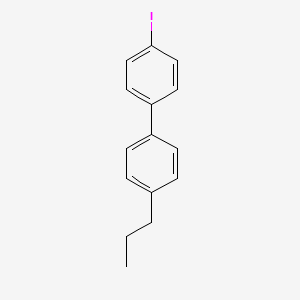

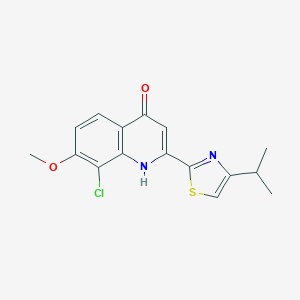

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)